5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052545-58-0
VCID: VC2245938
InChI: InChI=1S/C7H13N3.ClH/c1-4-6-5(2)7(8)10(3)9-6;/h4,8H2,1-3H3;1H
SMILES: CCC1=NN(C(=C1C)N)C.Cl
Molecular Formula: C7H14ClN3
Molecular Weight: 175.66 g/mol

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride

CAS No.: 1052545-58-0

Cat. No.: VC2245938

Molecular Formula: C7H14ClN3

Molecular Weight: 175.66 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride - 1052545-58-0

Specification

CAS No. 1052545-58-0
Molecular Formula C7H14ClN3
Molecular Weight 175.66 g/mol
IUPAC Name 5-ethyl-2,4-dimethylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C7H13N3.ClH/c1-4-6-5(2)7(8)10(3)9-6;/h4,8H2,1-3H3;1H
Standard InChI Key LUFBUUOMYMYVNR-UHFFFAOYSA-N
SMILES CCC1=NN(C(=C1C)N)C.Cl
Canonical SMILES CCC1=NN(C(=C1C)N)C.Cl

Introduction

Chemical Properties and Structure

Molecular Characteristics

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride belongs to the class of pyrazole derivatives, featuring a five-membered heterocyclic ring with adjacent nitrogen atoms. The compound has a molecular formula of C7H14ClN3 and a molecular weight of 175.66 g/mol. The structure contains three main components: a pyrazole core, specific alkyl substituents, and a hydrochloride salt formation. Table 1 provides a comprehensive overview of the key molecular properties of this compound.

Table 1: Molecular Properties of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride

PropertyValue
CAS Number1052545-58-0
Molecular FormulaC7H14ClN3
Molecular Weight175.66 g/mol
Structure TypePyrazole derivative
Functional GroupsAmine, heterocyclic ring
Physical StateSolid (as hydrochloride salt)

Structural Features

The structural architecture of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride is characterized by specific substitution patterns on the pyrazole ring. The compound features an ethyl group at position 5, methyl groups at positions 2 and 4, and an amine group at position 3. The "2H" designation indicates that one of the pyrazole nitrogen atoms (specifically at position 2) bears a hydrogen atom, which influences the electronic distribution within the ring system. The hydrochloride salt formation enhances the compound's water solubility compared to its free base form, which is an important characteristic for biological applications and formulation development.

The structural features of this compound distinguish it from similar pyrazole derivatives such as 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 1185293-12-2) and 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 1238864-53-3), which have different substitution patterns . These structural differences, though subtle, can significantly influence the compound's pharmacological profile and applications.

Synthesis and Characterization

Synthetic Pathways

ParameterTypical Conditions
Reaction SolventsEthanol, Methanol
CatalystsAcids or bases
Temperature RangeRoom temperature to reflux
Reaction TimeSeveral hours
Purification MethodsRecrystallization, Column chromatography
Yield RangeModerate to high

The synthesis typically begins with the condensation of a diketone or a β-ketoester with a substituted hydrazine, followed by cyclization to form the pyrazole ring. The specific substituents (ethyl and methyl groups) are introduced either through the selection of appropriately substituted starting materials or through subsequent functionalization of the pyrazole core. The final step involves salt formation with hydrochloric acid to produce the hydrochloride form of the compound, which enhances stability and solubility characteristics.

Analytical Characterization

Comprehensive characterization of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride involves multiple analytical techniques to confirm its structure, purity, and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy represent the primary analytical methods employed for structural confirmation. These techniques provide complementary information about the compound's molecular framework and functional group arrangement.

NMR spectroscopy typically reveals characteristic signals for the methyl and ethyl substituents, as well as signals corresponding to the pyrazole ring and amine group. Mass spectrometry confirms the molecular weight and fragmentation pattern consistent with the proposed structure. IR spectroscopy identifies functional group absorptions, particularly the N-H stretching bands from the amine group and the heterocyclic ring vibrations. Additional analytical methods such as elemental analysis and X-ray crystallography may be employed to further confirm the structure and purity of the compound.

Biological Activities

Pharmacological Properties

Pyrazole derivatives, including 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride, exhibit diverse biological activities that make them valuable scaffolds in medicinal chemistry. Research indicates that compounds within this class demonstrate anti-inflammatory, analgesic, and antipyretic effects. The specific biological profile of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride is influenced by its unique substitution pattern, which affects its interactions with biological targets.

Studies suggest that the anti-inflammatory properties of these compounds may be attributed to the inhibition of cyclooxygenase enzymes or other inflammatory mediators. The presence of the amine group at position 3 may contribute to hydrogen-bonding interactions with target proteins, while the alkyl substituents influence the compound's lipophilicity and membrane permeability. Table 3 summarizes the potential biological activities associated with this compound and related pyrazole derivatives.

Table 3: Potential Biological Activities of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride

Biological ActivityPotential Mechanism
Anti-inflammatoryInhibition of cyclooxygenase enzymes or inflammatory mediators
AnalgesicModulation of pain signaling pathways
AntipyreticRegulation of prostaglandin synthesis
Enzyme ModulationInteraction with specific enzyme active sites
Receptor InteractionsBinding to cellular receptors

Structure-Activity Relationships

Quantitative structure-activity relationship (QSAR) studies provide a mathematical framework for correlating structural features with biological activities. These studies suggest that the lipophilicity, electronic distribution, and steric factors associated with the substituents contribute to the compound's binding affinity and selectivity for specific targets. The ethyl group at position 5 may enhance lipophilicity, while the amine group at position 3 serves as a hydrogen bond donor/acceptor in target interactions.

Applications and Research Developments

Emerging Research Areas

Current research trends involving 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride and related pyrazole derivatives focus on several promising areas. These include the development of novel synthetic methodologies to access these compounds more efficiently, exploration of additional biological activities beyond the established anti-inflammatory effects, and computational studies to predict interactions with specific biological targets.

One emerging area involves the incorporation of this compound into hybrid molecules that combine the pyrazole scaffold with other bioactive moieties, potentially leading to synergistic effects or improved pharmacokinetic properties. Another research direction explores the application of green chemistry principles to the synthesis of these compounds, aiming to develop more environmentally friendly and sustainable production methods. Advanced computational approaches, including molecular modeling and docking studies, are increasingly used to predict the binding modes of these compounds with target proteins and guide rational design efforts.

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